molecular formula C6HF4I B3031565 1,2,3,4-Tetrafluoro-5-iodobenzene CAS No. 5121-89-1

1,2,3,4-Tetrafluoro-5-iodobenzene

Cat. No.: B3031565
CAS No.: 5121-89-1
M. Wt: 275.97 g/mol
InChI Key: XACCVUAKQXEHKJ-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrafluoro-5-iodobenzene is an organic compound with the molecular formula C6HF4I It is a derivative of benzene, where four hydrogen atoms are replaced by fluorine atoms and one hydrogen atom is replaced by an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrafluoro-5-iodobenzene can be synthesized through several methods. One common approach involves the halogen exchange reaction, where a fluorinated benzene derivative reacts with iodine or an iodine-containing reagent under specific conditions. For example, the reaction of 1,2,3,4-tetrafluorobenzene with iodine in the presence of a catalyst can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogen exchange reactions. These reactions are carried out in reactors designed to handle the specific reagents and conditions required for efficient production. The process may involve the use of solvents, catalysts, and controlled temperatures to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrafluoro-5-iodobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the fluorinated benzene ring .

Scientific Research Applications

1,2,3,4-Tetrafluoro-5-iodobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrafluoro-5-iodobenzene in chemical reactions involves the activation of the carbon-iodine bond. This bond is relatively weak compared to carbon-fluorine bonds, making it more reactive in substitution and coupling reactions. The presence of fluorine atoms can also influence the electronic properties of the molecule, affecting its reactivity and interaction with other compounds .

Comparison with Similar Compounds

Similar Compounds

    Iodobenzene: A simpler analog with only one iodine atom and no fluorine atoms.

    Pentafluoroiodobenzene: Contains five fluorine atoms and one iodine atom.

Uniqueness

1,2,3,4-Tetrafluoro-5-iodobenzene is unique due to its specific substitution pattern, which provides a balance between reactivity and stability. The presence of both fluorine and iodine atoms allows for versatile applications in organic synthesis and material science, making it a valuable compound for researchers .

Properties

IUPAC Name

1,2,3,4-tetrafluoro-5-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HF4I/c7-2-1-3(11)5(9)6(10)4(2)8/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XACCVUAKQXEHKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1I)F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HF4I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00501800
Record name 1,2,3,4-Tetrafluoro-5-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00501800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5121-89-1
Record name 1,2,3,4-Tetrafluoro-5-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00501800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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